

synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

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Compound of Interest

Compound Name: 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one

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An Application Note and Protocol for the Synthesis of **1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one**

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical synthesis of **1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one**, a naturally occurring dihydrochalcone. Dihydrochalcones are a class of flavonoids recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The target compound has been isolated from *Sarcandra glabra*, a plant with a history of use in traditional medicine for treating various ailments.[3][4][5] The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, providing a robust and logical framework for the multi-step synthesis, purification, and characterization of this promising bioactive molecule.

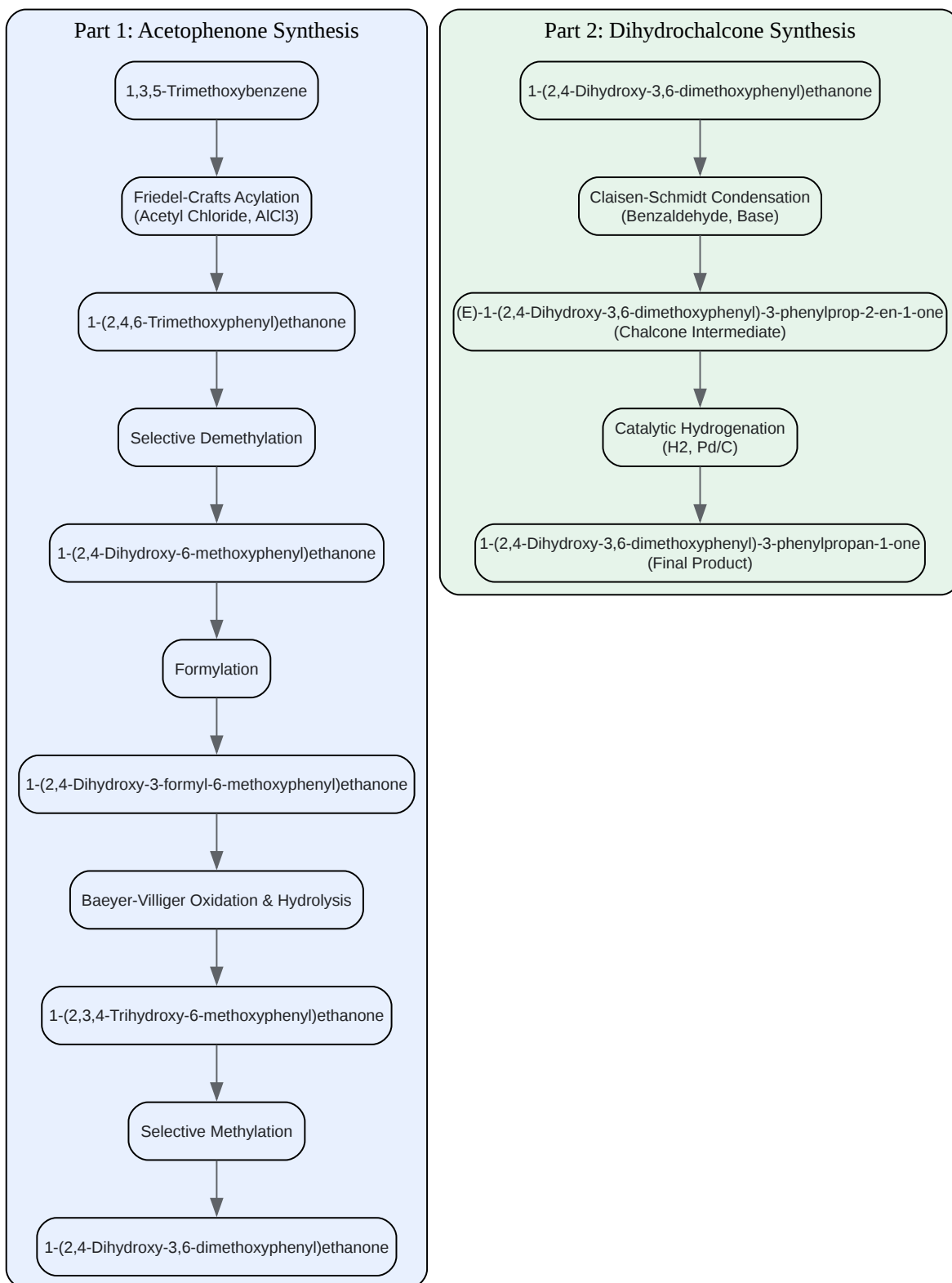
Introduction to the Target Molecule

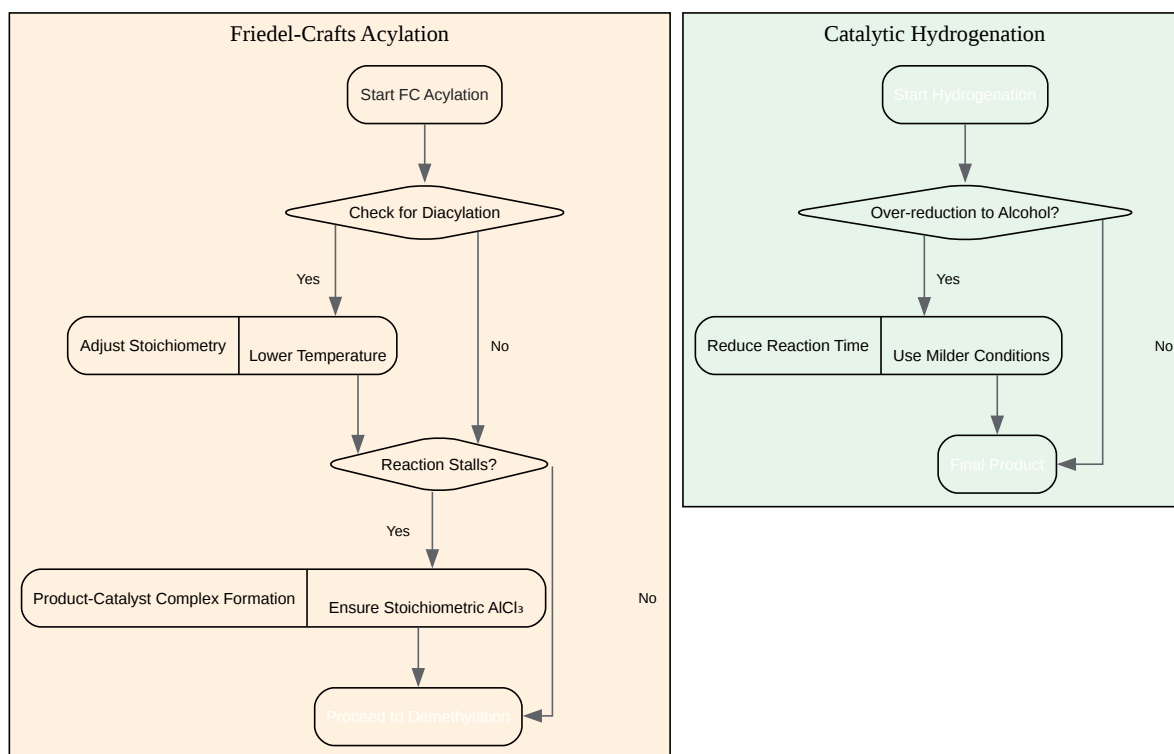
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one belongs to the dihydrochalcone subclass of flavonoids. These compounds are characterized by two aromatic rings linked by a three-carbon aliphatic chain with a carbonyl group. The biological activities of

Sarcandra glabra, the natural source of the target molecule, have been attributed to its rich phytochemical content, which includes various flavonoids and phenolic compounds.[4][5] The synthesis of this specific dihydrochalcone provides a valuable standard for phytochemical analysis and a platform for the development of novel analogs with potentially enhanced therapeutic properties.

Overall Synthetic Strategy

The synthesis of **1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one** is approached through a multi-step sequence, commencing with the preparation of a key intermediate, 1-(2,4-dihydroxy-3,6-dimethoxyphenyl)ethanone. This acetophenone derivative is then subjected to a Claisen-Schmidt condensation with benzaldehyde to yield an intermediate chalcone, which is subsequently reduced to the target dihydrochalcone.





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